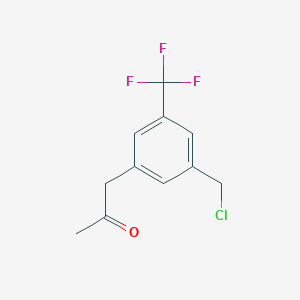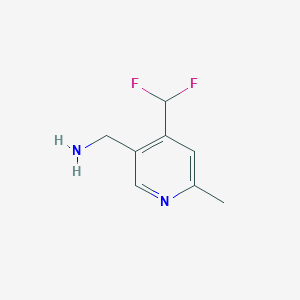
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methyl group at the 6-position, and a methanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined access to such compounds, making them more feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Applications De Recherche Scientifique
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)-6-methylpyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-(Methyl)-6-methylpyridin-3-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its analogs and enhance its potential in various applications .
Propriétés
Formule moléculaire |
C8H10F2N2 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-6-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-7(8(9)10)6(3-11)4-12-5/h2,4,8H,3,11H2,1H3 |
Clé InChI |
NQSMOBBTDFBCDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)CN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



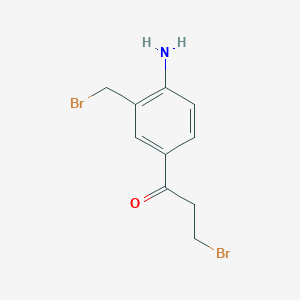
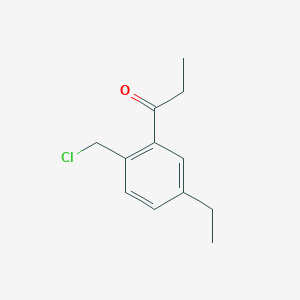
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
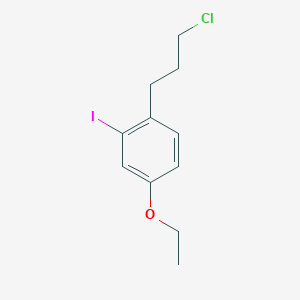
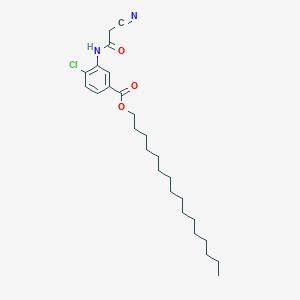

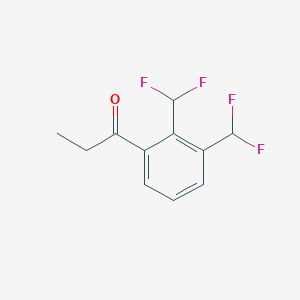
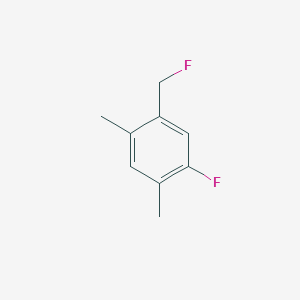

![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)

![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
